molecular formula C13H11F4N3 B12242371 N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12242371
M. Wt: 285.24 g/mol
InChI Key: FEZIABQHUAGQAT-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a trifluoromethyl group attached to the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzylamine with 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, nucleophilic substitution reactions may require the use of strong bases or catalysts, while oxidation and reduction reactions may involve specific oxidizing or reducing agents under controlled conditions .

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.

    Biological Studies: It is employed in biological research to study its effects on cellular processes and its potential as a therapeutic agent for various diseases.

    Chemical Biology: The compound is used in chemical biology to investigate its interactions with biological macromolecules and to develop new chemical probes for studying biological systems.

    Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

    N-[(4-chlorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and chemical properties.

    N-[(2-fluorophenyl)methyl]-2-methyl-6-(methyl)pyrimidin-4-amine: This derivative lacks the trifluoromethyl group, which can affect its reactivity and interactions with biological targets.

    N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol: The presence of a hydroxyl group instead of an amine group can lead to different chemical and biological behaviors.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C13H11F4N3

Molecular Weight

285.24 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C13H11F4N3/c1-8-19-11(13(15,16)17)6-12(20-8)18-7-9-4-2-3-5-10(9)14/h2-6H,7H2,1H3,(H,18,19,20)

InChI Key

FEZIABQHUAGQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=CC=C2F)C(F)(F)F

Origin of Product

United States

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